4-Pyridinemethanol, 2-amino-alpha-(trifluoromethyl)-
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Overview
Description
1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanol is a compound that features a pyridine ring substituted with an amino group at the 2-position and a trifluoroethanol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanol typically involves the reaction of 2-aminopyridine with a trifluoroacetaldehyde derivative. One common method is the condensation reaction between 2-aminopyridine and trifluoroacetaldehyde in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoroethanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoroethanol group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-aminopyridine: A simpler analog without the trifluoroethanol group, commonly used in drug discovery.
4-aminopyridine: Known for its use in the treatment of multiple sclerosis.
2-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with different chemical properties.
Uniqueness
1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanol is unique due to the presence of both an amino group and a trifluoroethanol group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7F3N2O |
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Molecular Weight |
192.14 g/mol |
IUPAC Name |
1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6(13)4-1-2-12-5(11)3-4/h1-3,6,13H,(H2,11,12) |
InChI Key |
MNDHMXQUMNZQRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(C(F)(F)F)O)N |
Origin of Product |
United States |
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